Cas no 1344944-08-6 ((1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol)

(1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol structure
1344944-08-6 structure
Product Name:(1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol
CAS No:1344944-08-6
MF:C10H14FNO
MW:183.22266626358
CID:6576648
PubChem ID:63370852
Update Time:2025-07-21

(1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol
    • Benzenemethanol, 4-(dimethylamino)-3-fluoro-α-methyl-, (αR)-
    • (R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
    • Inchi: 1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m1/s1
    • InChI Key: PSLIVMZHOVUYSD-SSDOTTSWSA-N
    • SMILES: [C@@H](C1C=CC(N(C)C)=C(F)C=1)(O)C

Experimental Properties

  • Density: 1.126±0.06 g/cm3(Predicted)
  • Boiling Point: 272.4±35.0 °C(Predicted)
  • pka: 14.02±0.20(Predicted)

(1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol Pricemore >>

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Additional information on (1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol

Professional Introduction to Compound with CAS No. 1344944-08-6 and Product Name: (1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol

This compound, identified by the CAS number 1344944-08-6, is a significant molecule in the field of pharmaceutical chemistry. The product name, (1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol, provides detailed structural information that is crucial for understanding its chemical properties and potential applications. This introduction delves into the compound's characteristics, its relevance in modern research, and its potential role in the development of novel therapeutic agents.

The molecular structure of this compound consists of a chiral center at the (1R) position, which is a key feature for its stereochemical behavior. The presence of a fluoro substituent at the 3-position and dimethylamino group at the 4-position of the phenyl ring introduces unique electronic and steric properties. These features make the compound a valuable scaffold for designing molecules with specific biological activities.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro group in this molecule can significantly influence its pharmacokinetic profile, making it an attractive candidate for drug development. Studies have shown that fluorine atoms can modulate the electronic distribution of a molecule, leading to more potent and selective interactions with biological receptors.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer. The dimethylamino group and the fluoro-substituted phenyl ring provide a framework that can be modified to target specific kinase domains effectively. Recent research has demonstrated that compounds with similar structural motifs have shown promising activity against various kinases, making this molecule a promising lead for further development.

The stereochemistry of this compound is another important consideration. The (1R) configuration ensures that the molecule has a specific three-dimensional arrangement, which can be crucial for its interaction with biological targets. Stereoisomers often exhibit different biological activities, and understanding these differences is essential for optimizing drug candidates. Computational studies have been instrumental in predicting the binding modes of this compound to target proteins, providing insights into how structural modifications can enhance its potency.

Furthermore, the compound's solubility and chemical stability are critical factors that influence its suitability for pharmaceutical applications. The presence of polar functional groups such as the hydroxyl and dimethylamino groups enhances its solubility in polar solvents, which is beneficial for formulation purposes. Additionally, the stability of the molecule under various conditions ensures that it can be stored and handled safely during both research and clinical trials.

Current research is exploring new synthetic pathways to optimize the production of this compound. Efficient synthetic routes are essential for scaling up production while maintaining high purity standards. Advances in catalytic methods have enabled more streamlined synthesis of complex molecules like this one, reducing costs and improving yields. These developments are crucial for making novel drug candidates more accessible for further investigation.

The potential therapeutic applications of this compound extend beyond kinase inhibition. Its structural features make it a versatile scaffold for designing molecules with activity against other biological targets as well. For instance, studies have suggested that compounds with similar fluorinated aromatic moieties may have antimicrobial properties. The unique electronic environment created by the fluoro group can disrupt bacterial cell membranes or interfere with essential metabolic pathways, offering new strategies for combating resistant strains.

In conclusion, the compound with CAS number 1344944-08-6 and product name (1R)-1-4-(dimethylamino)-3-fluorophenylethan-1-ol represents a promising candidate for further pharmaceutical development. Its unique structural features, including the chiral center, fluoro substituent, and dimethylamino group, make it an attractive scaffold for designing molecules with specific biological activities. Ongoing research continues to explore its potential applications in drug development, particularly in areas such as kinase inhibition and antimicrobial therapy.

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